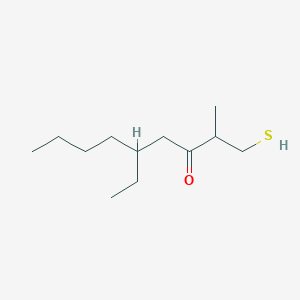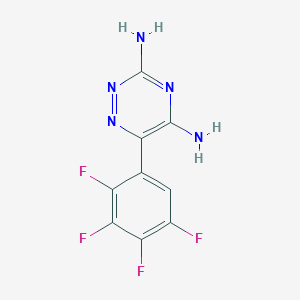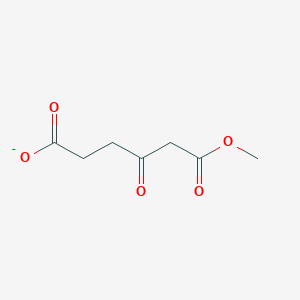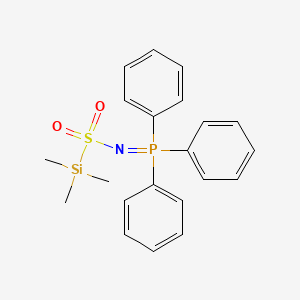![molecular formula C27H26N6O2 B12577463 (1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] CAS No. 193606-16-5](/img/structure/B12577463.png)
(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] is a complex organic compound characterized by its unique triazene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] typically involves the reaction of methylenedi(4,1-phenylene) with 3-(4-methoxyphenyl)triaz-1-ene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of (1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Platinum(II) and Copper(II) compounds derived from 4-methyl-2-N-(2-pyridylmethyl)aminophenol: Known for their DNA cleavage and antitumor activity.
Uniqueness
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] stands out due to its unique triazene structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
193606-16-5 |
|---|---|
Formule moléculaire |
C27H26N6O2 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
4-methoxy-N-[[4-[[4-[(4-methoxyanilino)diazenyl]phenyl]methyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C27H26N6O2/c1-34-26-15-11-24(12-16-26)30-32-28-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)29-33-31-25-13-17-27(35-2)18-14-25/h3-18H,19H2,1-2H3,(H,28,30)(H,29,31) |
Clé InChI |
AWDWXOAVGGKPHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=NNC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-](/img/structure/B12577382.png)
![N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B12577383.png)

![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one](/img/structure/B12577397.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)


![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)

![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)


![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
